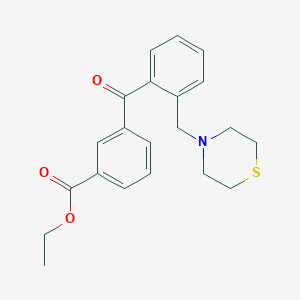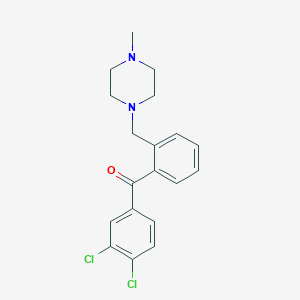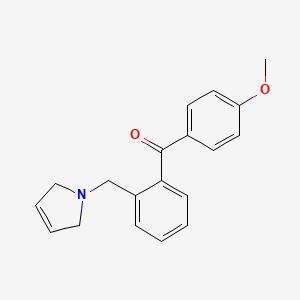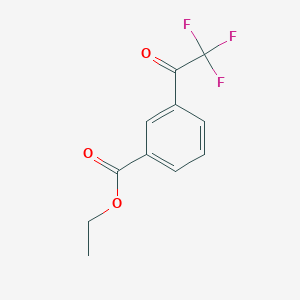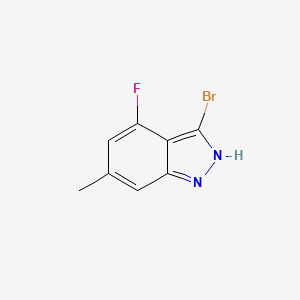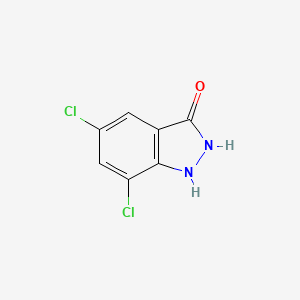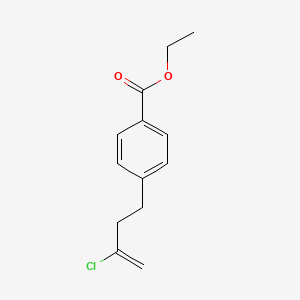
4-(4-Carboethoxyphenyl)-2-chloro-1-butene
Übersicht
Beschreibung
4-(4-Carboethoxyphenyl)-2-chloro-1-butene, also known as 4-chloro-1-butene-2-carboxylic acid 4-(4-carboethoxyphenyl) ester, is a compound that has a wide range of applications in the laboratory. It is a synthetic intermediate used in the production of pharmaceuticals, agrochemicals, and other industrial products. It is also used as a reagent in organic synthesis, and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-(4-Carboethoxyphenyl)-2-chloro-1-butene has a wide range of applications in scientific research. It has been used in the synthesis of various pharmaceuticals, agrochemicals, and other industrial products. It has also been used as a reagent in organic synthesis. In addition, it has been studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-(4-Carboethoxyphenyl)-2-chloro-1-butene is not fully understood. However, it is believed that it acts as a substrate for enzymes involved in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. It is also believed to interact with various receptors in the body, which could lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been studied for its potential effects on the immune system, as well as its potential anti-inflammatory and antioxidant properties. It has also been studied for its potential effects on the cardiovascular system and its potential to act as an anti-arrhythmic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(4-Carboethoxyphenyl)-2-chloro-1-butene in laboratory experiments is its availability. It is a commercially available compound and is relatively inexpensive. Additionally, it is relatively easy to synthesize, making it ideal for use in laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is highly reactive, making it difficult to handle and store. Additionally, it is not very stable and can decompose over time.
Zukünftige Richtungen
The potential applications of 4-(4-Carboethoxyphenyl)-2-chloro-1-butene are vast and there are many future directions for research. One potential direction is to further study its biochemical and physiological effects in order to better understand its mechanism of action. Additionally, further research could be done to explore its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. Finally, further research could be done to explore its potential as an anti-arrhythmic agent and its potential to act as an antioxidant.
Eigenschaften
IUPAC Name |
ethyl 4-(3-chlorobut-3-enyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c1-3-16-13(15)12-8-6-11(7-9-12)5-4-10(2)14/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXXSQSHNNSURN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CCC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641159 | |
| Record name | Ethyl 4-(3-chlorobut-3-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
731772-90-0 | |
| Record name | Ethyl 4-(3-chlorobut-3-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3'-Carboethoxy-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614323.png)
